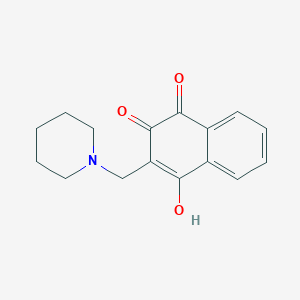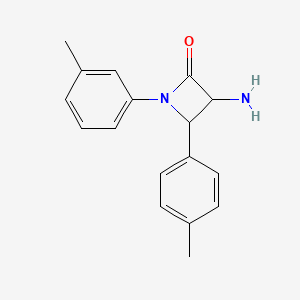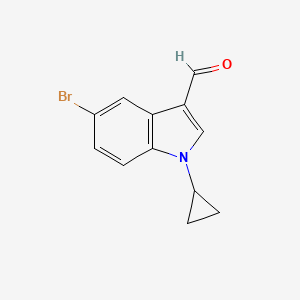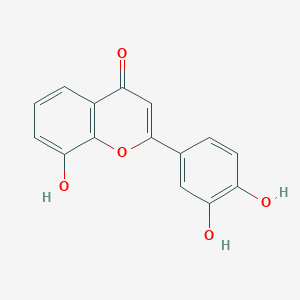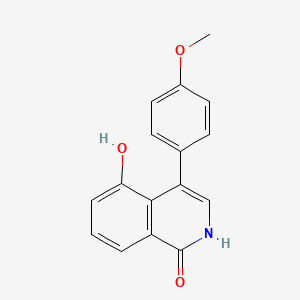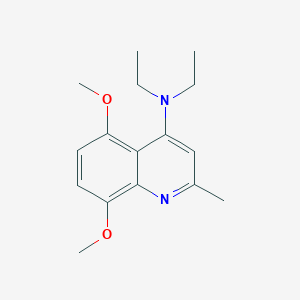
3H-2-Benzopyran-3-one, 1,4-dihydro-8-hydroxy-7-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)-8-hydroxyisochroman-3-one: is a chemical compound that belongs to the class of isochroman derivatives. Isochromans are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring. The presence of benzyloxy and hydroxy groups in the structure of 7-(Benzyloxy)-8-hydroxyisochroman-3-one makes it an interesting molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-8-hydroxyisochroman-3-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzaldehyde.
Formation of Isochroman Ring: The benzaldehyde undergoes a cyclization reaction to form the isochroman ring. This can be achieved through a series of reactions, including condensation and cyclization.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a benzylation reaction, where a benzyl halide reacts with the hydroxyl group on the isochroman ring.
Industrial Production Methods: Industrial production of 7-(Benzyloxy)-8-hydroxyisochroman-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-(Benzyloxy)-8-hydroxyisochroman-3-one can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or dihydro derivatives.
Substitution: The benzyloxy and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or dihydro derivatives.
Substitution: Formation of various substituted isochroman derivatives.
Applications De Recherche Scientifique
Chemistry: 7-(Benzyloxy)-8-hydroxyisochroman-3-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, 7-(Benzyloxy)-8-hydroxyisochroman-3-one is used in the synthesis of specialty chemicals and intermediates for various applications, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-(Benzyloxy)-8-hydroxyisochroman-3-one involves its interaction with specific molecular targets. The benzyloxy and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in signal transduction, affecting cellular processes and responses.
Comparaison Avec Des Composés Similaires
- 7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides
- 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one
Comparison: Compared to similar compounds, 7-(Benzyloxy)-8-hydroxyisochroman-3-one is unique due to the presence of both benzyloxy and hydroxy groups on the isochroman ring. This combination of functional groups enhances its chemical reactivity and potential biological activity. The compound’s structure allows for diverse chemical modifications, making it a versatile molecule for various applications in research and industry.
Propriétés
Numéro CAS |
65615-22-7 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
8-hydroxy-7-phenylmethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C16H14O4/c17-15-8-12-6-7-14(16(18)13(12)10-20-15)19-9-11-4-2-1-3-5-11/h1-7,18H,8-10H2 |
Clé InChI |
NKRBAZSRXUCUME-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(COC1=O)C(=C(C=C2)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




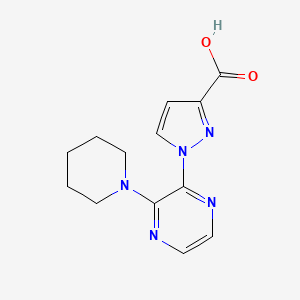

![Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate](/img/structure/B11852215.png)
![(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11852220.png)
